molecular formula C13H18BNO4 B14852979 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate

Cat. No.: B14852979
M. Wt: 263.10 g/mol
InChI Key: NLBDDRVWQSWZQJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate typically involves the reaction of pyridine derivatives with boronic esters. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyridine with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate stands out due to its unique combination of the boronic ester and acetate groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] acetate

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-6-10(7-15-8-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

NLBDDRVWQSWZQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC(=O)C

Origin of Product

United States

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